An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene
An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene
CAS Number: 53606-06-7
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and significant applications, with a focus on its role in the production of the selective COX-2 inhibitor, Etoricoxib.
Chemical and Physical Properties
1-(Bromomethyl)-4-(methylsulfonyl)benzene is a crystalline solid at room temperature. Its chemical structure features a benzene ring substituted with a bromomethyl and a methylsulfonyl group at the para position. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis, particularly for introducing the 4-(methylsulfonyl)phenylmethyl moiety into target molecules.
Table 1: Physicochemical Properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
| Property | Value | Reference(s) |
| CAS Number | 53606-06-7 | [1][2] |
| Molecular Formula | C₈H₉BrO₂S | [1] |
| Molecular Weight | 249.12 g/mol | [1] |
| Appearance | Beige to brown crystalline powder | [1] |
| Melting Point | 82-86 °C | [1] |
| Boiling Point | 375.2 ± 34.0 °C (Predicted) | [1] |
| Density | 1.550 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Keep in a dark place, sealed in dry, room temperature. | [1] |
Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
The synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)benzene can be achieved through various routes. A common and effective method involves the bromination of 4-methylphenyl methyl sulfone. Below is a detailed experimental protocol adapted from established procedures.
Experimental Protocol: Synthesis from 4-Methylphenyl Methyl Sulfone
This protocol describes the radical bromination of 4-methylphenyl methyl sulfone to yield 1-(Bromomethyl)-4-(methylsulfonyl)benzene.
Materials:
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4-Methylphenyl methyl sulfone
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Sodium sulfite solution (aqueous)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenyl methyl sulfone (1 equivalent) in carbon tetrachloride.
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Addition of Reagents: To the solution, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or AIBN.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium sulfite to quench any remaining bromine.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Purification:
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Remove the solvent from the filtrate using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(Bromomethyl)-4-(methylsulfonyl)benzene as a crystalline solid.
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Application in Drug Development: Synthesis of Etoricoxib Intermediate
A primary and critical application of 1-(Bromomethyl)-4-(methylsulfonyl)benzene is as a key building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. It is used to introduce the 4-(methylsulfonyl)phenylmethyl group via alkylation of a suitable nucleophile to form the ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one.
Experimental Protocol: Synthesis of the Etoricoxib Ketosulfone Intermediate
This protocol details the palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with a 4-(methylsulfonyl)phenyl source. While the literature more commonly describes the use of 1-bromo-4-(methylsulfonyl)benzene in a coupling reaction, a similar alkylation can be envisioned with 1-(bromomethyl)-4-(methylsulfonyl)benzene. The following is a representative procedure for the C-C bond formation to generate the ketosulfone intermediate.
Materials:
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1-(6-methylpyridin-3-yl)ethanone
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1-(Bromomethyl)-4-(methylsulfonyl)benzene
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Potassium phosphate (K₃PO₄) or another suitable base
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Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst
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Xantphos or another suitable phosphine ligand
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N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Water
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Acetone
Equipment:
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Reaction flask (e.g., three-neck round-bottom flask)
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Mechanical stirrer
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Thermometer
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Condenser
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Inert atmosphere setup (e.g., nitrogen or argon line)
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Filtration apparatus
Procedure:
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Reaction Setup: To a reaction flask under an inert nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone (1 equivalent), 1-(Bromomethyl)-4-(methylsulfonyl)benzene (1 equivalent), potassium phosphate (3 equivalents), palladium(II) acetate (0.15 mol%), and Xantphos (0.075 mol%).
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Solvent Addition: Add N,N-dimethylformamide to the flask.
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Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
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Reaction Execution: Heat the reaction mixture to approximately 85°C with mechanical stirring. Maintain this temperature for about 24-30 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).
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Workup:
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Cool the reaction mixture.
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Dilute the mixture with water, which should induce precipitation of the product.
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Stir the resulting suspension at a cooler temperature (e.g., 3°C) for a couple of hours.
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Filter the suspension to collect the solid product.
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Wash the collected solid with water.
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Purification:
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The crude product can be further purified by recrystallization from a suitable solvent such as N,N-dimethylformamide or by washing with a solvent like acetone to yield the pure ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one, as a solid.
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Signaling Pathways and Biological Activity
Current scientific literature does not indicate that 1-(Bromomethyl)-4-(methylsulfonyl)benzene itself has direct biological activity or directly modulates specific signaling pathways. Its significance in the context of drug development and biological systems is primarily as a synthetic intermediate. The biological activity of interest arises from the final drug molecule, Etoricoxib, which is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the inflammatory signaling pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.
Visualizations
Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
Caption: Synthetic route to 1-(Bromomethyl)-4-(methylsulfonyl)benzene.
Synthetic Workflow for the Etoricoxib Ketosulfone Intermediate
Caption: Key C-C bond formation in the synthesis of the Etoricoxib intermediate.

